molecular formula C7H11N3O2 B15274725 2-(1-Ethyl-1H-1,2,3-triazol-4-yl)propanoic acid

2-(1-Ethyl-1H-1,2,3-triazol-4-yl)propanoic acid

Cat. No.: B15274725
M. Wt: 169.18 g/mol
InChI Key: JRJGAUNMJPFIOD-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1H-1,2,3-triazol-4-yl)propanoic acid is an organic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-1H-1,2,3-triazol-4-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1-ethyl-1H-1,2,3-triazole.

    Formation of the Propanoic Acid Derivative: The triazole is then reacted with a suitable propanoic acid derivative under specific conditions to form the target compound.

One common method involves the use of “Click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is known for its high efficiency and selectivity in forming 1,2,3-triazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-1H-1,2,3-triazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazole derivatives .

Scientific Research Applications

2-(1-Ethyl-1H-1,2,3-triazol-4-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1H-1,2,3-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring’s nitrogen atoms play a crucial role in these interactions, forming hydrogen bonds and other interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone
  • 2-(1-Propyl-1H-1,2,3-triazol-4-yl)propanoic acid
  • 1-(1-Methyl-1H-1,2,3-triazol-4-yl)propanoic acid

Uniqueness

2-(1-Ethyl-1H-1,2,3-triazol-4-yl)propanoic acid is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its ethyl group at the 1-position and propanoic acid moiety at the 2-position make it a versatile compound for various applications .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-(1-ethyltriazol-4-yl)propanoic acid

InChI

InChI=1S/C7H11N3O2/c1-3-10-4-6(8-9-10)5(2)7(11)12/h4-5H,3H2,1-2H3,(H,11,12)

InChI Key

JRJGAUNMJPFIOD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=N1)C(C)C(=O)O

Origin of Product

United States

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